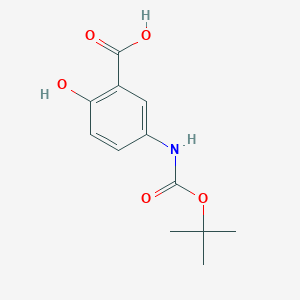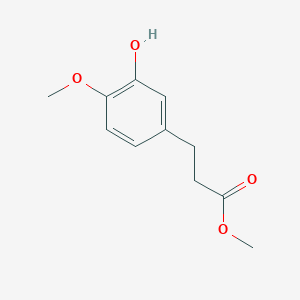
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves cyclization reactions, reduction, and acidification, offering insights into potential pathways for synthesizing Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. These methods are characterized by their ease of operation, short reaction times, and high yields, as demonstrated in the synthesis of 2-(4-Methoxyphenyl)-3-methyl morpholine hydrochloride from 2-bromo-1-(4-methoxyphenyl)-1-propanone and ethanolamine (Tan Bin, 2011).
Molecular Structure Analysis
The structure of similar molecules can be confirmed using techniques such as IR, 1H NMR, and MS technology. For instance, the synthesis and structural confirmation of (E)-2-(1-(2-Hydroxy-4-methoxyphenyl)ethylideneamino)-3-(4-hydroxyphenyl)methyl propionate showcase the application of these techniques for molecular characterization (Li et al., 2013).
Chemical Reactions and Properties
The reactivity of compounds with similar structures involves interactions such as C-alkylation and cyclization reactions, which are crucial for understanding the chemical behavior of Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate. An example includes the reactions of Methyl threo-2-Acetoxy-3-chloro-3-(4-methoxyphenyl)propanoate with various reagents, leading to different products depending on the reaction conditions (Rfc Brown et al., 1992).
Physical Properties Analysis
The physical properties of similar compounds, such as melting points and solubility, can be determined through synthesis and process improvement studies. These properties are essential for practical applications and handling of the compound (Huo Xiao-jian, 2010).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be influenced by substituents and molecular structure. For instance, the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester reveal how specific functional groups affect the compound's behavior in chemical reactions (E. V. Pimenova et al., 2003).
Aplicaciones Científicas De Investigación
“Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 and its InChI code is 1S/C11H14O4/c1-14-10-5-3-8 (7-9 (10)12)4-6-11 (13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The compound is a solid at room temperature and has a melting point of 92-95°C .
- Plant Growth Modulation
- Application : This compound has been found to modulate plant growth and root system architecture .
- Method : As a component of root exudates, it not only functions as a nitrification inhibitor in soil but also modulates plant growth .
- Results : The physiological and molecular mechanisms underlying its mediated plant growth remain largely unclear .
“Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It has a molecular weight of 210.23 and its InChI code is 1S/C11H14O4/c1-14-10-5-3-8 (7-9 (10)12)4-6-11 (13)15-2/h3,5,7,12H,4,6H2,1-2H3 . The compound is a solid at room temperature and has a melting point of 92-95°C .
Safety And Hazards
Propiedades
IUPAC Name |
methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-14-10-5-3-8(7-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHDKUFZHGVDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCC(=O)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372875 | |
| Record name | methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | |
CAS RN |
129150-61-4 | |
| Record name | Methyl 3-hydroxy-4-methoxybenzenepropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=129150-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 3-(3-hydroxy-4-methoxyphenyl)propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372875 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



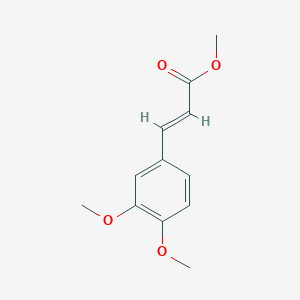

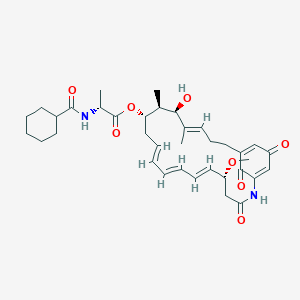

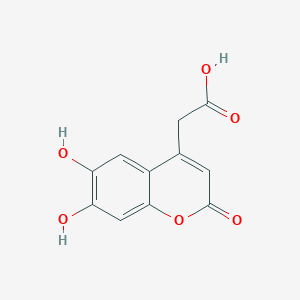
![[(2R,3S,4R,5R,6S)-5-acetamido-3-hydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-4-yl] acetate](/img/structure/B17146.png)
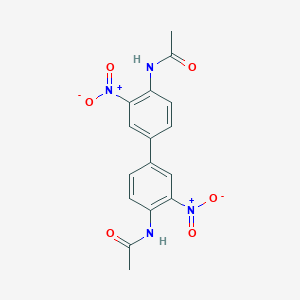


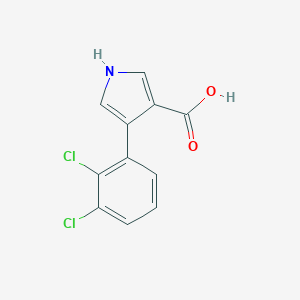
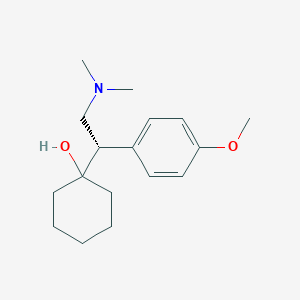
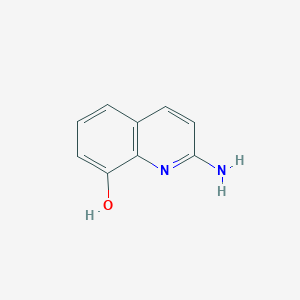
![2-(Trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B17171.png)
